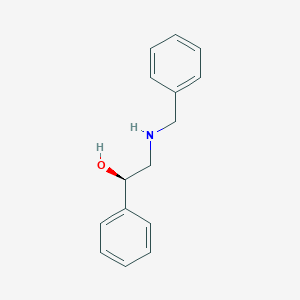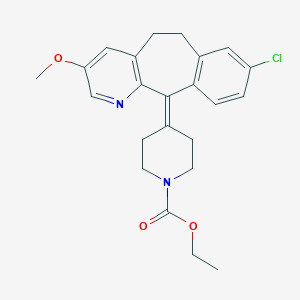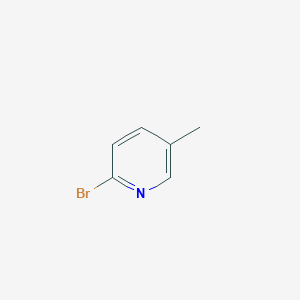
(R)-(-)-2-Benzylamino-1-phenylethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of chiral compounds related to (R)-(-)-2-Benzylamino-1-phenylethanol often involves stereocontrolled methods starting from basic amino acids or aldehydes. For example, a stereocontrolled synthesis approach from (L)-phenylalanine has been reported, showcasing the practicality and efficiency of generating chiral centers (Nadin et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to (R)-(-)-2-Benzylamino-1-phenylethanol has been elucidated through methods like X-ray crystallography. These studies provide insights into the conformation and stereochemistry of such molecules, which are crucial for understanding their reactivity and properties (Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving (R)-(-)-2-Benzylamino-1-phenylethanol or similar compounds highlight their versatility as intermediates. These reactions include catalytic processes that enable the formation of complex structures from simpler precursors, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Ganesamoorthy et al., 2009).
Physical Properties Analysis
The physical properties of (R)-(-)-2-Benzylamino-1-phenylethanol and related compounds, such as melting points, solubility, and crystalline structure, are critical for their handling and application in various chemical processes. Spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, have been employed to characterize these compounds, offering detailed insights into their structural and electronic features (Subashini & Periandy, 2016).
Aplicaciones Científicas De Investigación
Spectroscopic analysis and molecular docking studies of (R)-2-Amino-1-PhenylEthanol revealed a polar ring structure with pheromone-like properties and a ring-opening mechanism (Subashini & Periandy, 2016).
The compound's potential in one-pot synthesis is shown in the creation of R-1-phenylethyl acetate using Pd/Al2O3, lipase, and Ru catalysts, highlighting its relevance in dynamic kinetic resolution processes (Kirilin et al., 2010).
The bienzymatic dynamic kinetic asymmetric transformation process effectively synthesizes aromatic 1,2-amino alcohols, yielding enantioenriched products including (R)-2-amino-1-phenylethanol (Steinreiber et al., 2007).
Rose phenylacetaldehyde reductase (PAR), which plays a key role in the biosynthesis of 2-phenylethanol in rose flowers, shows substrate specificity that classifies it as a short-chain dehydrogenase reductase (Chen et al., 2011).
Biotechnological advances in the production of 2-phenylethanol present an environmentally friendly and natural alternative for producing natural flavors and fragrances (Hua & Xu, 2011).
Continuous approaches using macroporous resin as an in situ adsorbent improve the quantity and viability of yeast cells for efficient production of natural aroma chemical 2-phenylethanol (Wang et al., 2011).
Acylation of (R,S)-1-phenylethanol with ethyl acetate over a Pd-supported catalyst, which is not hindered by hydrogen, reveals alterations in selectivity and significant side products formation (Mäki-Arvela et al., 2010).
Whole-cell Pichia capsulata biocatalyzes acetophenone reduction to (R)-1-phenylethanol with a 93% conversion efficiency, offering a promising process for the fragrance and flavor industry (Homola et al., 2015).
One-pot chemo-biocatalytic synthesis of R-1-phenylethyl acetate from acetophenone indicates an interaction between the Pd/Al2O3 catalyst and immobilized enzyme, affecting their catalytic performance (Mäki-Arvela et al., 2008).
Propiedades
IUPAC Name |
(1R)-2-(benzylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCLQUZOIZSHV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426102 | |
| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107171-75-5 | |
| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-Benzylamino-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)






![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)